molecular formula C14H14O2 B139801 3-Benzyloxybenzyl alcohol CAS No. 1700-30-7

3-Benzyloxybenzyl alcohol

Cat. No. B139801
CAS RN: 1700-30-7
M. Wt: 214.26 g/mol
InChI Key: AFKLSWIRJUJWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxybenzyl alcohol is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da . It is used in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The linear formula of 3-Benzyloxybenzyl alcohol is C6H5CH2OC6H4CH2OH . It has a molecular weight of 214.26 .


Physical And Chemical Properties Analysis

3-Benzyloxybenzyl alcohol has a density of 1.1±0.1 g/cm3, a boiling point of 371.5±22.0 °C at 760 mmHg, and a flash point of 170.4±16.6 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 2.61 .

Scientific Research Applications

Homologation and Cyclization Applications

  • Homologation of Benzylic Alcohols: Research demonstrates the use of benzylic alcohols in homologation processes. For example, the reaction of benzo-1,3-dioxanes with lithium and DTBB in THF leads to homobenzylic alcohols, which under certain conditions, cyclize into heterocycles (Choudhury, Almena, Foubelo, & Yus, 1997).

Catalysis and Oxidation

  • Catalytic Oxidation: Chromium orthoborate has been used in the catalytic oxidation of benzyl alcohol under solvent-free conditions, leading to products like benzaldehyde and dibenzyl ether (Ozturk, Zümreoğlu-Karan, & Karabulut, 2008).

Synthesis of Organic Intermediates

  • Synthesis of Organic Intermediates: 3-Benzyloxybenzyl alcohol serves as an important intermediate in organic synthesis, facilitating the introduction of various functional groups for applications in pharmaceuticals and pesticides (We, 2015).

Oxyfunctionalization for CO Formation

  • Remote Benzylic C(sp3)–H Oxyfunctionalization: A study on oxyfunctionalization of benzylic C(sp3)–H directed by hydroxyl groups suggests applications in the transformation of compounds like 4-hydroxybenzyl alcohols and ethers into aromatic carbonyl compounds (Jiang, Chen, Huang, Liu, Cao, & Ji, 2014).

Protective Group Applications

  • Protective Group Utilization: New alcohol protecting groups, such as o-bromobenzyl, have been introduced for use in synthetic chemistry. These groups can be removed under specific conditions, coupling with substrate oxidation (Curran & Yu, 1992).

Photocatalytic Applications

Mechanistic Studies in Chemical Reactions

  • Mechanism of Alcohol Deoxygenation: Research exploring the reactions of alcohols with tungsten alkoxides sheds light on the mechanisms of alcohol deoxygenation, including C−O bond homolysis (Crevier & Mayer, 1997).

Crystal Structure Determination

  • Structure Determination from Powder X-ray Diffraction Data: The structure of the monohydrate crystalline phase of a compound containing benzylic alcohol was determined using direct-space genetic algorithm techniques, contributing to the field of crystallography (Pan, Cheung, Harris, Constable, & Housecroft, 2005).

Carbonylation in Aqueous Systems

  • Carbonylation Catalyzed by Palladium and HI: The carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes, has been studied, revealing a route to synthesize compounds like phenylacetic acid (Lin & Yamamoto, 1998).

Enantioselective Addition in Organic Synthesis

  • Enantioselective Ethylation of Aryl Aldehydes: Chiral aminonaphthols have been used to catalyze the enantioselective ethylation of aryl aldehydes, demonstrating potential applications in stereocontrolled synthesis (Liu, Zhang, Wang, Da, Xin, Wang, Choi, & Chan, 2001).

Safety And Hazards

3-Benzyloxybenzyl alcohol causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

(3-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKLSWIRJUJWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168782
Record name 4-Benzyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxybenzyl alcohol

CAS RN

1700-30-7
Record name 3-(Phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1700-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxybenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyloxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYLOXYBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMX6S6JFX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The intermediate 33 (8.2 mmols) and calcium chloride (16.4 mmols) were dissolved in 55 mL of anhydrous ethanol and 27 mLs of THF. The solution was next cooled to 0° C. and sodium borohydride (16.4 mmols) was added slowly over several minutes to the reaction vessel. Upon warming to ambient temperature, the mixture was allowed to stir for an additional 15 hours. After this time, the flask was again cooled to 0° C. and the excess sodium borohydride was quenched with the addition of 5 mLs of 1N HCl. The aqueous layer was extracted with four 20 mL portions of EtOAc; the organic layers were then combined, washed with 10 mLs of brine and dried with MgSO4. After evaporation, the crude organic material was purified by flash chromatography and 6.7 mmols of the title product was recovered. 1H NMR (300 MHz, CDCl3) δ 7.49-7.24 (m, 5H), 7.06-6.88 (m, 2H), 5.08 (s, 21-1), 4.66 (s, 2H), 1.78 (s, 1H). 13C NMR (75 MHz, CDCl3) δ 129.88, 128.83, 128.21, 127.72, 119.60, 114.35, 113.45, 70.17, 65.46.
Quantity
8.2 mmol
Type
reactant
Reaction Step One
Quantity
16.4 mmol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
16.4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxybenzyl alcohol
Reactant of Route 2
3-Benzyloxybenzyl alcohol
Reactant of Route 3
Reactant of Route 3
3-Benzyloxybenzyl alcohol
Reactant of Route 4
Reactant of Route 4
3-Benzyloxybenzyl alcohol
Reactant of Route 5
Reactant of Route 5
3-Benzyloxybenzyl alcohol
Reactant of Route 6
3-Benzyloxybenzyl alcohol

Citations

For This Compound
35
Citations
T Kametani, K Kigasawa, M Hiiragi… - Journal of the …, 1973 - pubs.rsc.org
… 3-Hydroxybenzylhydrazine was obtained by chlorination of 3-benzyloxybenzyl alcohol l2 with thionyl chloride, and treatment of the product with hydrazine hydrate, followed by …
Number of citations: 12 pubs.rsc.org
KM Henry, CA Townsend - Journal of the American Chemical …, 2005 - ACS Publications
… -ring precursor, 2-bromo-3-benzyloxybenzyl alcohol (57, Scheme 7), … electron-deficient 3-benzyloxybenzyl alcohol (56) was o-… 2-Bromo-3-benzyloxybenzyl alcohol (57) and the benzoic …
Number of citations: 52 pubs.acs.org
LWL Woo, OB Sutcliffe, C Bubert… - Journal of medicinal …, 2003 - ACS Publications
… 3-Benzyloxybenzyl bromide is the alkylating agent for the preparation of 8, which was synthesized by brominating 3-benzyloxybenzyl alcohol using established literature methods. …
Number of citations: 93 pubs.acs.org
G Dhinagaran, G Harichandran, SP Suvaitha… - Molecular catalysis, 2022 - Elsevier
… Alumina, CuO, 4-hydroxybenzyl alcohol, 4-benzyloxybenzyl alcohol, 3-benzyloxybenzyl alcohol, 2-methylbenzyl alcohol, propylene glycol, tert-butyl hydroperoxide and Cu(NO 3 ) 2 ∙3H …
Number of citations: 11 www.sciencedirect.com
I Baxter, LT Allan, GA Swan - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… Prepared as for 3-benzyloxybenzyl alcohol from 0benzylisovanillin 1 (18 g.) by reduction with sodium borohydride (1-7 g.) in methanol (150 ml.), the alcohol (11.9 g.) crystallised from …
Number of citations: 26 pubs.rsc.org
JH Schrittwieser, V Resch, S Wallner… - The Journal of …, 2011 - ACS Publications
… A literature procedure (47) was adapted for our purpose: A solution of 3-benzyloxybenzyl alcohol 15 (8.01 g, 37.4 mmol) and tetrabromomethane (13.1 g, 39.4 mmol) in CH 2 Cl 2 (60 mL…
Number of citations: 91 pubs.acs.org
DC Cole, JR Stock, JA Kappel - Bioorganic & medicinal chemistry letters, 2002 - Elsevier
A method has been developed for the oxidation of sulfides to sulfoxides on polystyrene resin. The polystyrene bound sulfoxide may be used in Swern oxidation reactions, and the used …
Number of citations: 24 www.sciencedirect.com
JW Lampe, CK Biggers, JM Defauw… - Journal of medicinal …, 2002 - ACS Publications
… To a solution of 3-benzyloxybenzyl alcohol (10 g, 46.9 mmol) in 70 mL of THF under nitrogen at −78 C was added dropwise butyllithium (37.5 mL of a 2 M solution in hexanes, 94 mmol). …
Number of citations: 66 pubs.acs.org
B Sameem - 2022 - scholar.archive.org
… The targeted BP moiety 1.3 was accessed in thirteen steps using 4bromo-3,5-dihydroxybezoic acid and 2-bromo-3-benzyloxybenzyl alcohol with an overall yield of 10%, involving key …
Number of citations: 2 scholar.archive.org
AF Moore - 2022 - figshare.mq.edu.au
… The desired BP moiety was synthesised in a thirteen-‐step protocol, starting from 4-‐bromo-‐3,5-dihydroxybenzoic acid and 2-‐bromo-‐3-‐benzyloxybenzyl alcohol. Key steps such as …
Number of citations: 2 figshare.mq.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.